![molecular formula C15H10BrFO3 B2420429 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid CAS No. 449778-69-2](/img/structure/B2420429.png)
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H10BrFO3 and a molecular weight of 337.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid” is defined by its molecular formula, C15H10BrFO3 . The compound contains bromine and fluorine atoms attached to phenyl rings, which are further connected to an acrylic acid moiety.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid” are characterized by its molecular weight (337.15) and molecular formula (C15H10BrFO3) . Further properties like boiling point, melting point, etc., are not provided in the sources.Aplicaciones Científicas De Investigación
Synthesis and Polymerization
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid has been used in the synthesis and copolymerization of novel phenoxy ring-substituted phenylcyanoacrylates. These compounds, when copolymerized with styrene, have shown potential for the development of new polymeric materials with varied compositions and structures, as explored by Whelpley et al. (2022) (Whelpley et al., 2022).
Metal Complexes and Halogen Interactions
The compound has been instrumental in the study of metal complexes and halogen interactions. Liu et al. (2011) synthesized new complexes using fluoro-phenyl-acrylic acids, exploring their structure and magnetic properties, demonstrating significant insights into metal-organic frameworks (Liu, Liu, & Li, 2011).
Optoelectronic Properties
The optoelectronic properties of similar molecules, like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have been investigated, with potential applications in dyes used in DSSC (Dye-sensitized Solar Cells). Fonkem et al. (2019) conducted a detailed theoretical study on the structural, optoelectronic, and thermodynamic properties of these molecules, indicating their usefulness in nonlinear optical materials (Fonkem et al., 2019).
Drug Release Studies and Hydrogels
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid-related compounds have been used in the development of polymeric hydrogels for drug release studies. Arun and Reddy (2005) synthesized novel crosslinkers for creating hydrogels that could be used to monitor drug release, indicating potential applications in pharmaceutical delivery systems (Arun & Reddy, 2005).
Antimicrobial Activity Studies
Research by Arun, Reddy, and Rajkumar (2003) has explored the synthesis and characterization of polymers related to 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid for studying their antimicrobial activity. This showcases the potential of these compounds in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Propiedades
IUPAC Name |
(E)-3-[2-(4-bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHMQMOFCCSGMC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)
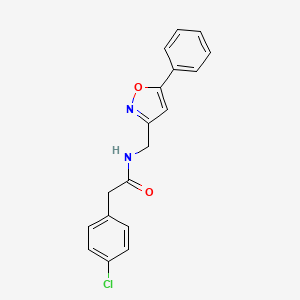
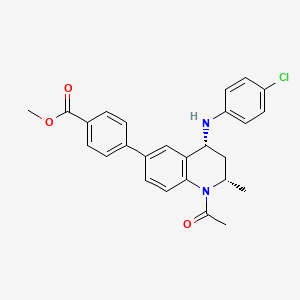
![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)
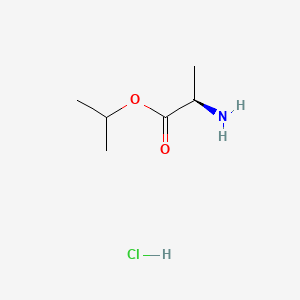

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)
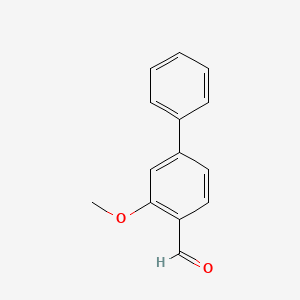
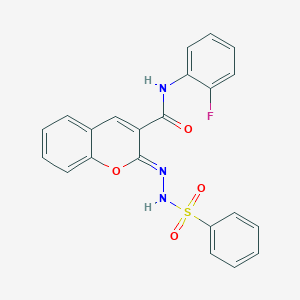
![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2420365.png)
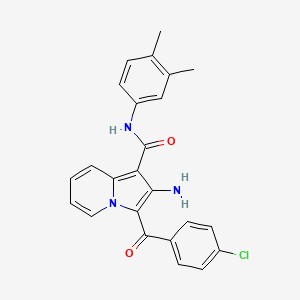
![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)